molecular formula C10H11BO3 B8269580 (5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid

(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid

Cat. No.: B8269580
M. Wt: 190.01 g/mol
InChI Key: BHDRMPJVTRVJOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a boronic acid group attached to a tetrahydronaphthalene ring system, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid typically involves the reaction of a suitable naphthalene derivative with a boronic acid precursor. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a halogenated naphthalene derivative reacts with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to achieve high yields and purity. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic esters, alcohols, and various substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid is unique due to its boronic acid functionality, which allows it to participate in a variety of chemical reactions and form stable complexes with biological molecules. This versatility makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

(5-oxo-7,8-dihydro-6H-naphthalen-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BO3/c12-10-3-1-2-7-6-8(11(13)14)4-5-9(7)10/h4-6,13-14H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDRMPJVTRVJOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C(=O)CCC2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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